molecular formula C12H21FN2O2 B2375027 tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 2402831-08-5

tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B2375027
CAS No.: 2402831-08-5
M. Wt: 244.31
InChI Key: CCJVXPVPJIHSJP-UHFFFAOYSA-N
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Description

tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic tertiary amine derivative with a fused bicyclo[3.1.1]heptane scaffold. Its structure features a tert-butyl carbamate group at position 3, a fluorine atom at position 5, and an aminomethyl substituent at position 1. This compound is of significant interest in medicinal chemistry due to its rigid bicyclic framework, which can enhance binding affinity and metabolic stability in drug candidates. The aminomethyl group provides a reactive handle for further functionalization, making it a versatile intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O2/c1-10(2,3)17-9(16)15-7-11(6-14)4-12(13,5-11)8-15/h4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJVXPVPJIHSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic heptane core, followed by the introduction of the aminomethyl and fluorine groups. The tert-butyl ester is often introduced in the final steps to protect the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the aminomethyl group can participate in hydrogen bonding and other interactions. The bicyclic structure provides rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
This compound C₁₂H₂₁FN₂O₂ 256.31 (calc.) 1-aminomethyl, 5-fluoro Bioactive intermediate; amine group enables conjugation to electrophilic moieties.
tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate C₁₂H₁₈FNO₃ 243.27 1-fluoro, 5-formyl Aldehyde group facilitates nucleophilic additions (e.g., reductive amination).
tert-Butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate C₁₆H₂₃NO₃S 309.42 1-hydroxymethyl, 5-(2-thienyl) Thienyl group introduces aromaticity; potential use in CNS-targeting drug candidates.
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate C₉H₁₇FN₂O₂ 204.25 Azetidine core, 3-aminomethyl, 3-fluoro Smaller azetidine ring; fluorination enhances metabolic stability.
tert-Butyl 5-(benzotriazole-carbonyl)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate C₂₀H₂₆N₆O₃ 398.46 Benzotriazole-carbonyl, pyrrolopyrrole core Used in peptide-mimetic drug design; HATU-mediated coupling demonstrated .

Key Observations:

Substituent Effects: The aminomethyl group in the target compound distinguishes it from analogs with formyl or hydroxymethyl substituents, offering direct access to secondary amine derivatives via alkylation or acylation . Fluorine at position 5 increases electronegativity and may improve metabolic stability compared to non-fluorinated analogs (e.g., thienyl-substituted compound in ).

Synthetic Utility: Compounds with formyl groups (e.g., ) are typically intermediates for further derivatization, whereas the aminomethyl group in the target compound enables direct incorporation into peptidomimetics or kinase inhibitors.

Biological Activity

tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 2402831-08-5) is a complex organic compound characterized by its unique bicyclic structure, which includes a tert-butyl group, an aminomethyl group, and a fluorine atom. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential pharmacological properties and its role as a building block for synthesizing more complex molecules.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₁FN₂O₂, with a molecular weight of 244.31 g/mol. The compound features a bicyclic heptane structure that contributes to its rigidity and biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₁FN₂O₂
Molecular Weight244.31 g/mol
CAS Number2402831-08-5
SMILESCC(C)(C)OC(=O)N1CC2(F)CC(CN)(C1)C2

The biological activity of this compound is primarily influenced by the presence of the fluorine atom, which can enhance binding affinity to various biological targets, including enzymes and receptors. The aminomethyl group is capable of engaging in hydrogen bonding, while the bicyclic structure provides stability and influences the overall interaction profile with biological systems.

Interaction with Biological Targets

Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and improved metabolic stability compared to their non-fluorinated counterparts. The specific interactions of this compound with biological targets are still under investigation, but preliminary studies suggest potential applications in drug development targeting specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound, focusing on their potential as enzyme inhibitors or modulators.

  • Enzyme Inhibition Studies :
    • A study evaluated the inhibitory effects of fluorinated bicyclic compounds on serine proteases, highlighting how modifications in the bicyclic structure can enhance selectivity and potency against specific targets.
    • The introduction of the fluorine atom was shown to significantly increase binding affinity in comparison to non-fluorinated analogs, suggesting that fluorination is a valuable strategy in drug design.
  • Pharmacological Potential :
    • In vitro assays demonstrated that derivatives of this compound exhibited promising activity against cancer cell lines, indicating potential applications in oncology.
    • Further research is needed to elucidate the exact mechanisms through which these compounds exert their effects on cellular pathways.

Comparative Analysis

To better understand the significance of this compound within its chemical class, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity Potential
tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylateHydroxyl group instead of fluorineLower binding affinity due to lack of fluorine
tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateDifferent bicyclic structureVaries based on stereochemistry

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